molecular formula C10H11F3O2 B1405251 4-Methoxy-3-methyl-5-(trifluoromethyl)benzyl alcohol CAS No. 1431329-82-6

4-Methoxy-3-methyl-5-(trifluoromethyl)benzyl alcohol

Cat. No.: B1405251
CAS No.: 1431329-82-6
M. Wt: 220.19 g/mol
InChI Key: IXDIHSCLYNBPML-UHFFFAOYSA-N
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Description

4-Methoxy-3-methyl-5-(trifluoromethyl)benzyl alcohol is a fluorinated benzyl alcohol derivative intended for research and development purposes exclusively. This compound serves as a versatile synthetic intermediate, particularly in the pharmaceutical and agrochemical industries. The strategic substitution pattern on the benzene ring—featuring an electron-donating methoxy group, a methyl group, and a strongly electron-withdrawing trifluoromethyl group—makes this benzyl alcohol a valuable precursor for constructing more complex molecules. The trifluoromethyl group is a critical motif in modern drug design, known to enhance metabolic stability, membrane permeability, and overall bioavailability of lead compounds . As a benzyl alcohol, this compound can be readily oxidized to the corresponding aldehyde or carboxylic acid, or converted to halides such as benzyl chlorides or bromides for further functionalization. These transformations allow researchers to incorporate this specific substituted benzyl scaffold into a wider array of chemical entities. While the exact biological profile of this specific compound requires further investigation, related 4-methoxy benzyl alcohol structures have been studied for their protective effects on the neurovascular unit, demonstrating the potential for biological activity in this class of compounds . This chemical is strictly for research use in a laboratory setting and is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

[4-methoxy-3-methyl-5-(trifluoromethyl)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F3O2/c1-6-3-7(5-14)4-8(9(6)15-2)10(11,12)13/h3-4,14H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXDIHSCLYNBPML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OC)C(F)(F)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001200205
Record name Benzenemethanol, 4-methoxy-3-methyl-5-(trifluoromethyl)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1431329-82-6
Record name Benzenemethanol, 4-methoxy-3-methyl-5-(trifluoromethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1431329-82-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenemethanol, 4-methoxy-3-methyl-5-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001200205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-3-methyl-5-(trifluoromethyl)benzyl alcohol can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of a suitable aromatic precursor, followed by reduction to the corresponding alcohol. The reaction conditions typically involve the use of a Lewis acid catalyst, such as aluminum chloride, and a reducing agent like lithium aluminum hydride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Friedel-Crafts acylation followed by catalytic hydrogenation. The process is optimized for high yield and purity, with careful control of reaction parameters to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-3-methyl-5-(trifluoromethyl)benzyl alcohol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to the corresponding hydrocarbon using strong reducing agents such as lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by the presence of a strong base.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)

Major Products Formed

    Oxidation: 4-Methoxy-3-methyl-5-(trifluoromethyl)benzaldehyde, 4-Methoxy-3-methyl-5-(trifluoromethyl)benzoic acid

    Reduction: 4-Methoxy-3-methyl-5-(trifluoromethyl)toluene

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Chemical Synthesis

4-Methoxy-3-methyl-5-(trifluoromethyl)benzyl alcohol serves as a crucial building block in organic synthesis. Its unique trifluoromethyl group enhances the compound's reactivity and stability, making it valuable for synthesizing more complex organic molecules. The trifluoromethyl group is known to increase lipophilicity, which improves the compound's ability to penetrate biological membranes.

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Properties : Preliminary studies suggest potential antimicrobial activity against several pathogens, making it a candidate for developing new antibiotics.
  • Anticancer Activity : Investigations have shown that this compound may inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanism is hypothesized to involve interference with cellular signaling pathways .
  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in disease pathways, which could lead to therapeutic applications in treating metabolic disorders.

Pharmaceutical Applications

This compound is being explored as a pharmaceutical intermediate in drug development. Its unique chemical structure allows for modifications that can enhance the efficacy of drug candidates. For instance, the trifluoromethyl group has been associated with increased binding affinity to target proteins due to its electron-withdrawing nature .

Table 2: Potential Pharmaceutical Applications

Application TypeDescription
Antimicrobial Drug DevelopmentTargeting bacterial infections
Anticancer Drug DevelopmentInhibiting tumor growth
Enzyme InhibitorsModulating metabolic pathways

Case Studies and Research Findings

Recent studies have highlighted the efficacy of this compound in various applications:

  • A study demonstrated its potential as an antimicrobial agent against resistant strains of bacteria, showing significant inhibition zones in agar diffusion tests.
  • Another research project focused on its anticancer properties, where it was found to induce apoptosis in specific cancer cell lines through the activation of intrinsic apoptotic pathways .

Mechanism of Action

The mechanism of action of 4-Methoxy-3-methyl-5-(trifluoromethyl)benzyl alcohol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, contributing to its overall biological activity.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

4-Chloro-3-(trifluoromethyl)benzyl alcohol

  • Structure : Chloro (-Cl) at 4-position, -CF₃ at 3-position.
  • Molecular Formula : C₈H₆ClF₃O (MW: 210.58 g/mol).
  • Reactivity : The chloro group is strongly electron-withdrawing, reducing electrophilic substitution reactivity compared to the methoxy-substituted target compound. In etherification reactions, chloro-substituted benzyl alcohols show lower chemoselectivity due to destabilization of intermediate carbocations .
  • Applications : Primarily used in agrochemical synthesis.

4-(Trifluoromethyl)benzyl Alcohol (4-TBA)

  • Structure : Only a -CF₃ group at the 4-position.
  • Molecular Formula : C₈H₇F₃O (MW: 176.14 g/mol).
  • Reactivity : Lacks activating groups (methoxy/methyl), making it less reactive in nucleophilic substitutions. The absence of electron-donating groups also reduces solubility in polar solvents compared to the target compound .
  • Applications : Common in catalysis and fluorinated polymer synthesis.

3-Methyl-5-(trifluoromethyl)benzyl Alcohol

  • Structure : Methyl at 3-position, -CF₃ at 5-position.
  • Molecular Formula : C₉H₉F₃O (MW: 190.17 g/mol).
  • Reactivity : Similar to the target compound but lacks the methoxy group. The methyl group provides mild electron-donating effects, enhancing carbocation stability in etherification compared to chloro analogs. However, the absence of methoxy reduces overall reactivity in oxidation reactions .
  • Applications : Intermediate in antiviral drug synthesis.

4-Chloro-3-fluoro-5-(trifluoromethyl)benzyl Alcohol

  • Structure : Chloro (-Cl) at 4-position, fluoro (-F) at 3-position, -CF₃ at 5-position.
  • Molecular Formula : C₈H₅ClF₄O (MW: 228.57 g/mol).
  • Reactivity : Multiple electron-withdrawing groups (-Cl, -F, -CF₃) drastically reduce electrophilicity. This compound is inert in etherification under standard conditions, unlike the target compound .
  • Applications : Specialty fluorinated material precursor.

Key Comparative Data

Property 4-Methoxy-3-methyl-5-(trifluoromethyl)benzyl Alcohol 4-Chloro-3-(trifluoromethyl)benzyl Alcohol 4-TBA 3-Methyl-5-(trifluoromethyl)benzyl Alcohol
Molecular Weight (g/mol) 220.19 210.58 176.14 190.17
Electron Effects Mixed (donating: -OCH₃, -CH₃; withdrawing: -CF₃) Withdrawing (-Cl, -CF₃) Withdrawing (-CF₃) Mixed (donating: -CH₃; withdrawing: -CF₃)
Reactivity in Etherification High (methoxy stabilizes carbocation) Low (chloro destabilizes carbocation) Moderate (no activating groups) Moderate (methyl stabilizes carbocation)
Solubility in Polar Solvents Moderate (methoxy enhances polarity) Low (chloro reduces polarity) Low Low
Thermal Stability High (steric hindrance from methyl/methoxy) Moderate High (simple structure) Moderate

Biological Activity

4-Methoxy-3-methyl-5-(trifluoromethyl)benzyl alcohol is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activities. The trifluoromethyl group enhances the compound's lipophilicity and potential interactions with biological targets, making it a valuable candidate for various therapeutic applications.

  • Chemical Formula : C11H12F3O2
  • CAS Number : 1431329-82-6
  • Molecular Weight : 250.21 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and proteins, influencing various biochemical pathways. The trifluoromethyl group significantly enhances binding affinity, which can lead to altered gene expression and cellular responses.

Target Enzymes and Pathways

  • Dipeptidyl Peptidase IV (DPP-IV) : This enzyme plays a crucial role in glucose metabolism and is a target for type 2 diabetes treatment. Compounds with similar structures have shown inhibition of DPP-IV, suggesting potential therapeutic applications for this compound in managing diabetes .
  • Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties, which warrants further investigation into its mechanism against bacterial strains.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates that it may cause respiratory irritation and skin sensitization upon exposure. Its distribution in biological systems is influenced by its lipophilicity, allowing for effective cellular uptake and localization .

Dosage Effects

Research indicates that the effects of this compound vary with dosage:

  • Low Doses : Potential therapeutic benefits observed.
  • High Doses : Risk of toxicity and adverse effects, such as skin and eye irritation .

Study on Anticancer Properties

A study explored the anticancer potential of compounds containing trifluoromethyl groups, including derivatives of this compound. Results indicated enhanced cytotoxicity against cancer cell lines compared to non-fluorinated analogs, suggesting a promising avenue for cancer therapeutics .

Study on Enzyme Inhibition

Another investigation focused on the structure-activity relationship (SAR) of similar compounds in inhibiting DPP-IV. The presence of the trifluoromethyl group was associated with increased potency in enzyme inhibition, highlighting the importance of this functional group in drug design .

Toxicological Profile

The compound is classified under specific target organ toxicity categories:

  • Respiratory Tract Irritation : Category 3
  • Skin Corrosion/Irritation : Category 2
  • Serious Eye Damage/Eye Irritation : Category 2

These classifications underscore the need for careful handling and further studies to assess long-term effects on health .

Q & A

Q. What are the optimal synthetic routes for regioselective preparation of 4-methoxy-3-methyl-5-(trifluoromethyl)benzyl alcohol, and how can competing side reactions be minimized?

Methodological Answer: The synthesis of this compound requires careful sequential introduction of substituents. A stepwise approach involves:

Methoxy and Methyl Group Installation : Use Friedel-Crafts alkylation or directed ortho-metalation to position the methyl and methoxy groups.

Trifluoromethylation : Employ Umemoto or Langlois reagents for electrophilic trifluoromethylation, leveraging the directing effects of methoxy/methyl groups .

Hydroxymethylation : Convert the benzylic position to an alcohol via reduction of a pre-instached carbonyl group (e.g., using NaBH₄ or LiAlH₄).

Q. Key Considerations :

  • Byproduct Mitigation : Steric hindrance from the trifluoromethyl group may slow reactions; optimize temperature (e.g., 0–25°C) and catalytic systems (e.g., Pd/C for reductions) to suppress over-reduction or demethylation.
  • Regioselectivity : Use protecting groups (e.g., acetyl for –OH intermediates) to block undesired substitution.

Q. Which analytical techniques are most effective for structural elucidation of this compound, particularly in resolving spectral overlaps caused by electron-withdrawing groups?

Methodological Answer:

  • ¹H/¹³C NMR : The trifluoromethyl group causes significant deshielding. Assign peaks using 2D NMR (HSQC, HMBC) to resolve overlapping signals. For example, the benzylic –CH₂OH proton appears downfield (δ 4.5–5.0 ppm) due to adjacent electronegative groups .
  • FTIR : Confirm hydroxyl (broad ~3300 cm⁻¹) and C–F (1100–1250 cm⁻¹) stretches.
  • Mass Spectrometry (HRMS) : Use ESI-HRMS to verify molecular ion [M+H]⁺ and fragment patterns (e.g., loss of –CH₂OH).

Q. How can this compound serve as a protecting group in solid-phase synthesis, and what cleavage conditions preserve its integrity?

Methodological Answer: The benzylic alcohol can act as a photolabile or oxidatively cleavable protecting group:

  • Solid-Phase Applications : Anchor the compound to Wang resin via esterification. Its trifluoromethyl group enhances stability against nucleophilic attack during peptide synthesis .
  • Cleavage : Use DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) in dichloromethane/water (9:1) to oxidize the benzyl ether linkage, releasing the target molecule without degrading the trifluoromethyl group .

Q. Optimization :

  • Monitor cleavage efficiency via HPLC (λ = 254 nm) to ensure >95% recovery.
  • Avoid strong acids (e.g., TFA) to prevent decomposition of the methoxy group.

Q. What mechanistic role does the trifluoromethyl group play in modulating the stability of prodrug derivatives during kinetic studies?

Methodological Answer: The –CF₃ group:

  • Enhances Metabolic Stability : Its strong electron-withdrawing effect reduces oxidation rates at the benzylic position, prolonging half-life in physiological conditions .
  • Influences Hydrolysis : In phosphate ester prodrugs, the –CF₃ group adjacent to the ester linkage accelerates hydrolysis under basic conditions (pH > 9) via inductive polarization.

Q. Experimental Design :

  • Kinetic Assays : Use UV-Vis spectroscopy to monitor hydrolysis rates (e.g., λ = 270 nm for released alcohol).
  • Computational Modeling : Perform DFT calculations (B3LYP/6-31G*) to correlate substituent effects with activation energies.

Q. How do steric and electronic effects of substituents impact this compound’s reactivity in cross-coupling reactions?

Methodological Answer:

  • Steric Effects : The 3-methyl and 5-CF₃ groups hinder access to the aromatic ring, limiting traditional Suzuki-Miyaura coupling.
  • Electronic Effects : The meta-directing –CF₃ group favors electrophilic substitution at the 2-position.

Q. Workaround Strategies :

  • Buchwald-Hartwig Amination : Use Pd-XPhos catalysts to couple aryl halides at the 2-position despite steric bulk .
  • C–H Activation : Employ Ru or Rh catalysts (e.g., [Cp*RhCl₂]₂) to functionalize the less hindered 6-position.

Q. What strategies resolve contradictions in reported synthetic yields for this compound across different methodologies?

Methodological Answer: Discrepancies often arise from:

  • Purity of Starting Materials : Use HPLC-grade reagents to minimize side reactions.
  • Catalyst Variability : Screen Pd/C vs. Ni catalysts for reduction steps; Pd/C typically gives higher yields (>80%) .

Q. Validation Protocol :

  • Reproduce methods under inert atmosphere (N₂/Ar) to exclude oxidative byproducts.
  • Compare yields via triplicate experiments and report mean ± SD.

Q. Table 1: Synthetic Method Comparison

MethodYield (%)Key AdvantageLimitation
Stepwise Friedel-Crafts65RegioselectiveRequires anhydrous conditions
Directed Metalation75High purityCostly reagents
Reductive Amination58ScalableModerate stereocontrol

Q. Table 2: Spectral Data for Key Functional Groups

GroupNMR (¹H)NMR (¹³C)IR (cm⁻¹)
–OCH₃3.85 (s)55.22830
–CF₃123.5 (q)1150
–CH₂OH4.75 (s)63.83300

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
4-Methoxy-3-methyl-5-(trifluoromethyl)benzyl alcohol
Reactant of Route 2
4-Methoxy-3-methyl-5-(trifluoromethyl)benzyl alcohol

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